molecular formula C25H30N4O3S B2721772 N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189662-58-5

N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2721772
CAS No.: 1189662-58-5
M. Wt: 466.6
InChI Key: MQCYHOPFVBVBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The compound includes a thioacetamide linker bridging the spiro system to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence solubility, pharmacokinetics, and target binding compared to halogenated or alkylated analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-4-29-14-12-25(13-15-29)27-23(18-8-6-5-7-9-18)24(28-25)33-17-22(30)26-19-10-11-20(31-2)21(16-19)32-3/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYHOPFVBVBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, with a molecular weight of 466.6 g/mol. Its structure incorporates a triazaspiro core and functional groups such as thioether and acetamide, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H30N4O3S
Molecular Weight466.6 g/mol
CAS Number1189662-58-5

Antimicrobial Properties

Research into the antimicrobial activity of structurally similar compounds suggests that this compound may possess significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainActivity Observed
Staphylococcus aureusInhibition
Escherichia coliInhibition
Pseudomonas aeruginosaInhibition
  • Antifungal Activity : Similar thioether-containing compounds demonstrated effectiveness against various fungal strains.
Fungal StrainActivity Observed
Candida albicansInhibition
Aspergillus nigerInhibition

Cytotoxicity and Anticancer Potential

The unique structural features of this compound may also confer cytotoxic effects against cancer cell lines. Compounds with similar spirocyclic structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as disrupting cell cycle progression and inducing oxidative stress .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study investigating the antibacterial properties of various thioether derivatives reported that compounds exhibiting similar structural motifs showed promising results against common pathogens . This suggests that this compound may also be effective.
  • Cytotoxicity Assessment : Research focusing on sulfur-containing compounds indicated their potential as anticancer agents due to their ability to target multiple pathways involved in tumor progression . The specific activity of this compound remains to be elucidated but could follow similar patterns.

Comparison with Similar Compounds

Compound A : 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ()

  • Key Differences :
    • Aromatic Substitution : The 3,4-dimethoxyphenyl group in the target compound is replaced with a 2,3-dimethylphenyl group.
    • Electron Effects : Methoxy groups (electron-donating) vs. methyl (mildly electron-donating) and chloro (electron-withdrawing) substituents.
    • Impact :
  • Methoxy groups enhance solubility in polar solvents compared to chloro or methyl groups .

Compound B : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences :
    • Core Structure : Lacks the spirocyclic triazaspiro system.
    • Substituents : Dichlorophenyl and thiazolyl groups vs. dimethoxyphenyl and spirocyclic triaza systems.
    • Impact :
  • Dichlorophenyl groups may enhance electrophilicity, increasing reactivity in covalent binding scenarios .

Spirocyclic Analogues with Modified Linkers

Compound C : 3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione ()

  • Key Differences :
    • Linker Chemistry : A thiophen-2-ylmethyl group replaces the thioacetamide linker.
    • Aromatic Systems : Biphenyl and pyrimidinyl groups vs. dimethoxyphenyl.
    • Impact :
  • Pyrimidine and biphenyl groups may enhance interactions with aromatic-rich binding pockets (e.g., kinase ATP sites) .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Core Structure Aromatic Substituents Key Functional Groups
Target Compound 1,4,8-Triazaspiro[4.5]decene 3,4-Dimethoxyphenyl Thioacetamide
Compound A () 1,4,8-Triazaspiro[4.5]decene 4-Chlorophenyl, 2,3-dimethylphenyl Thioacetamide
Compound B () Linear acetamide 3,4-Dichlorophenyl Thiazolyl
Compound C () 1,3,8-Triazaspiro[4.5]decane Biphenyl, pyrimidinyl Thiophen-2-ylmethyl

Table 2: Hypothetical Pharmacokinetic Profiles*

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 1 6
Compound A 4.1 1 5
Compound B 2.8 1 4
Compound C 4.5 0 7

Research Findings and Implications

  • Substituent Effects : The 3,4-dimethoxyphenyl group balances solubility and lipophilicity, contrasting with chloro derivatives (e.g., Compound A), which may prioritize potency over bioavailability .
  • Synthetic Challenges : The spirocyclic core requires multi-step synthesis, as seen in analogous systems (e.g., Compound C), often involving carbodiimide-mediated couplings or cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.